1-Propanesulfonic acid, 3-(decyloxy)-2-hydroxy-, monosodium salt, also known by its IUPAC name sodium 3-(decyloxy)-2-hydroxypropanesulfonate, is a sulfonic acid derivative with significant applications in various industrial sectors. This compound is primarily utilized as a surfactant and emulsifying agent in cosmetic formulations and other chemical processes. Its chemical structure includes a propanesulfonic acid backbone modified with a decyloxy group and a hydroxyl functional group.
1-Propanesulfonic acid, 3-(decyloxy)-2-hydroxy-, monosodium salt is classified under the category of surfactants and emulsifiers. It falls within the broader classification of sulfonates, which are known for their amphiphilic properties, making them effective in reducing surface tension in liquids.
The synthesis of 1-Propanesulfonic acid, 3-(decyloxy)-2-hydroxy-, monosodium salt typically involves the following steps:
The reaction conditions may vary depending on the specific reagents and desired yield but typically involve controlled temperatures and pH levels to optimize product formation while minimizing by-products.
The molecular formula for 1-Propanesulfonic acid, 3-(decyloxy)-2-hydroxy-, monosodium salt is with a molecular weight of approximately 287.39 g/mol. The structure features:
The compound's structural representation can be depicted using chemical drawing software or through its SMILES notation: CC(C(=O)O)S(=O)(=O)[O-].[Na+]
.
1-Propanesulfonic acid, 3-(decyloxy)-2-hydroxy-, monosodium salt participates in various chemical reactions typical of sulfonate compounds:
These reactions are significant for modifying the compound's properties for specific applications, especially in surfactant formulations.
The mechanism of action for 1-Propanesulfonic acid, 3-(decyloxy)-2-hydroxy-, monosodium salt primarily involves its role as a surfactant:
This mechanism is crucial in applications such as personal care products where emulsification and stability are essential.
1-Propanesulfonic acid, 3-(decyloxy)-2-hydroxy-, monosodium salt finds extensive use in:
This compound's versatility makes it valuable across multiple sectors, highlighting its importance in both industrial chemistry and consumer products.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1